molecular formula C15H13NO2 B185115 2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole CAS No. 101097-11-4

2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole

Cat. No. B185115
CAS RN: 101097-11-4
M. Wt: 239.27 g/mol
InChI Key: XWYGZQSGNQEHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole is a chemical compound that belongs to the family of benzoxazole derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of 2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole has several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce the expression of certain oncogenes, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole in lab experiments include its potent anti-inflammatory, anti-cancer, and neuroprotective properties. However, its limitations include its relatively high cost and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, the development of novel derivatives of 2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole involves the reaction of 2-methoxyaniline and 2-nitrotoluene in the presence of potassium carbonate and copper powder. The reaction takes place in dimethylformamide at a temperature of 120°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure 2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole.

Scientific Research Applications

2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

101097-11-4

Product Name

2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C15H13NO2/c1-10-7-8-14-12(9-10)16-15(18-14)11-5-3-4-6-13(11)17-2/h3-9H,1-2H3

InChI Key

XWYGZQSGNQEHLA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3OC

Origin of Product

United States

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